molecular formula C15H16BrNO B1442989 4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine CAS No. 1163707-63-8

4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine

Cat. No.: B1442989
CAS No.: 1163707-63-8
M. Wt: 306.2 g/mol
InChI Key: JVEQBYWFAVOVSV-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine is an organic compound with the molecular formula C15H16BrNO. This compound features a bromine atom attached to a pyridine ring, which is further substituted with a 2-(4-methoxyphenyl)propan-2-yl group. The presence of both bromine and methoxyphenyl groups makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine involves the bromination of a suitable pyridine precursor. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst such as iron or copper. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for the reduction of the pyridine ring.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxy group.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it valuable for studying various chemical transformations.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy group can undergo oxidation or reduction, leading to various functionalized products. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(2-(4-methylphenyl)propan-2-yl)pyridine: Similar structure but with a methyl group instead of a methoxy group.

    4-Bromo-2-(2-(4-chlorophenyl)propan-2-yl)pyridine: Similar structure but with a chlorine atom instead of a methoxy group.

    4-Bromo-2-(2-(4-fluorophenyl)propan-2-yl)pyridine: Similar structure but with a fluorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine imparts unique reactivity compared to its analogs. The methoxy group can participate in various oxidation and reduction reactions, providing access to a wider range of functionalized products. Additionally, the electronic effects of the methoxy group can influence the reactivity of the pyridine ring, making this compound distinct from its analogs.

Properties

IUPAC Name

4-bromo-2-[2-(4-methoxyphenyl)propan-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-15(2,14-10-12(16)8-9-17-14)11-4-6-13(18-3)7-5-11/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEQBYWFAVOVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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